molecular formula C22H24N4O B12910595 1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 88300-18-9

1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

Cat. No.: B12910595
CAS No.: 88300-18-9
M. Wt: 360.5 g/mol
InChI Key: UASZDDQCAFTBQG-UHFFFAOYSA-N
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Description

1-(5,6-Di-o-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is a complex organic compound that features a triazine ring substituted with two tolyl groups and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-o-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with tolyl amines under controlled conditions.

    Substitution Reaction: The triazine ring is then subjected to a substitution reaction with piperidin-4-ol in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Di-o-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Oxidized derivatives of the tolyl groups.

    Reduction: Reduced forms of the triazine ring or piperidin-4-ol moiety.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1-(5,6-Di-o-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5,6-Di-o-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and piperidin-4-ol moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in their substituents.

    Tolyl-Substituted Compounds: Compounds such as tri(o-tolyl)phosphine and 3,6-di(2-pyridyl)-1,2,4,5-tetrazine have similar tolyl groups but different core structures.

Uniqueness: 1-(5,6-Di-o-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to the combination of the triazine ring with the piperidin-4-ol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

88300-18-9

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[5,6-bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C22H24N4O/c1-15-7-3-5-9-18(15)20-21(19-10-6-4-8-16(19)2)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3

InChI Key

UASZDDQCAFTBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC=C4C

Origin of Product

United States

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